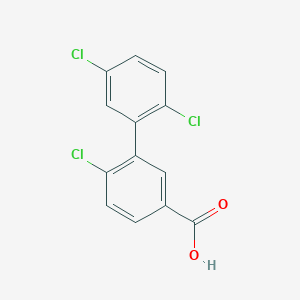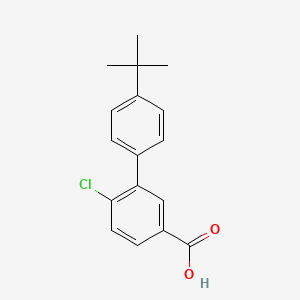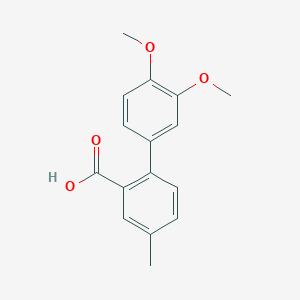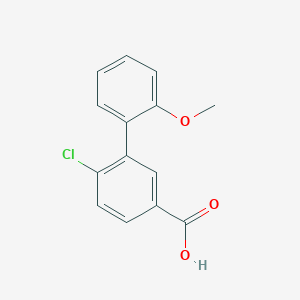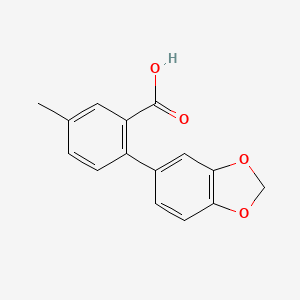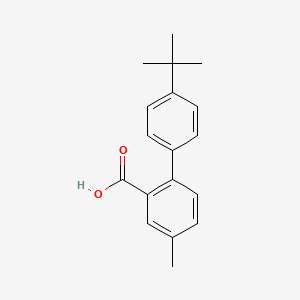
5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% (5MB), is an organic compound with a molecular formula of C15H18O2. It is used in a variety of applications, including as a reagent in organic synthesis, as a component of a model compound in chromatography, and as a component of a liquid chromatography-mass spectrometry (LC-MS) system. 5MB is also used in scientific research, as it is a versatile compound with a wide range of applications.
Scientific Research Applications
5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in organic synthesis, as a model compound in chromatography, and as a component of a LC-MS system. It is also used in the synthesis of other organic compounds, such as quinones, and in the synthesis of pharmaceuticals. 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% is also used as a reagent in the synthesis of other compounds, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes, such as cytochrome P450 and cytochrome b5, which are involved in the metabolism of drugs and other compounds. It is also thought to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in drug metabolism, as well as having antioxidant activity. In addition, 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties, as well as having an inhibitory effect on the growth of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its stability, and its wide range of applications. 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% is also easy to synthesize, and it is a versatile compound that can be used in a variety of experiments. The main limitation of 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in certain experiments. In addition, it can be difficult to obtain consistent results when using 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% in experiments.
Future Directions
The potential future directions for 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other areas of scientific research. Additionally, further research into the synthesis of 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% and its use as a reagent in organic synthesis could lead to new and improved methods of synthesis. Finally, further research into the use of 5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% as an antioxidant could lead to new and improved methods of protecting cells from oxidative damage.
Synthesis Methods
5-Methyl-2-(4-t-butylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-t-butylphenol and formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of about 80°C, and the reaction time is typically around 1 hour. The product is isolated by filtration and further purified by recrystallization.
properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-5-10-15(16(11-12)17(19)20)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARNRAIHIKOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653538 |
Source


|
| Record name | 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-T-butylphenyl)benzoic acid | |
CAS RN |
1181595-90-3 |
Source


|
| Record name | 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


